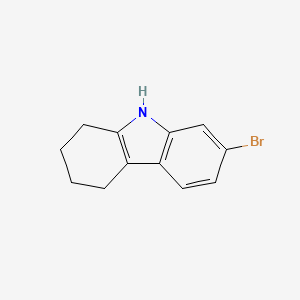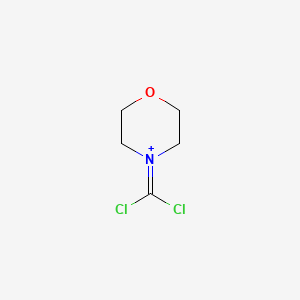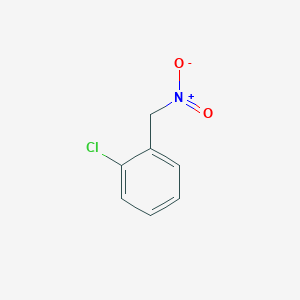
1-(3-chloro-2-methylphenyl)-1H-pyrrole
Descripción general
Descripción
1-(3-Chloro-2-methylphenyl)-1H-pyrrole, or CMPP, is a heterocyclic aromatic compound with a wide array of applications in scientific research. It is a common compound used in organic synthesis and has recently been studied for its potential uses in drug development. CMPP is a valuable tool for scientists due to its stability and relatively low toxicity.
Aplicaciones Científicas De Investigación
Angiotensin II Receptor Antagonism
1-(3-Chloro-2-Methylphenyl)-1H-Pyrrole derivatives have been investigated for their potential as angiotensin II receptor antagonists. Studies on N-phenyl-1H-pyrrole derivatives, which share a structural similarity, revealed their ability to bind to AT1 angiotensin II receptors, thereby inhibiting angiotensin-induced blood pressure increases. These compounds were synthesized using novel procedures and evaluated using computer-assisted modeling, highlighting their potential in treating hypertension by antagonizing angiotensin II effects (Bovy et al., 1993).
Anti-Inflammatory and Analgesic Activities
Research on 1H-pyrrole derivatives, including those structurally related to 1-(3-Chloro-2-Methylphenyl)-1H-Pyrrole, has demonstrated significant anti-inflammatory and analgesic properties. For instance, 5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, with specific substitutions on the pyrrole ring, showed comparable or superior efficacy to indomethacin in acute and chronic animal models of inflammation and pain (Muchowski et al., 1985).
Gastrointestinal Applications
Compounds structurally related to 1-(3-Chloro-2-Methylphenyl)-1H-Pyrrole have been explored for their potential in treating acid-related diseases. For example, TAK-438, a novel potassium-competitive acid blocker containing a 1H-pyrrol-3-yl moiety, demonstrated potent and long-lasting inhibitory effects on gastric acid secretion, outperforming traditional proton pump inhibitors in certain aspects. This suggests potential applications in managing conditions like gastroesophageal reflux disease and peptic ulcers (Hori et al., 2010).
Novel Pheromone Components
In entomology, 1H-pyrrole derivatives have been identified as components of pheromones in several species of longhorned beetles across different continents. The discovery of pyrrole as a pheromone component in species like Dryobius sexnotatus emphasizes the ecological and evolutionary significance of this chemical structure in interspecies communication and could lead to advances in pest management strategies (Diesel et al., 2017).
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXLWGQRCWAVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



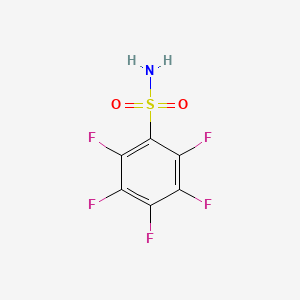
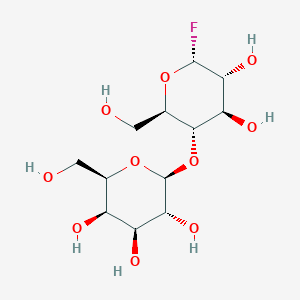
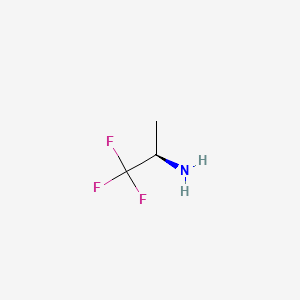


![5-Methyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B3043198.png)
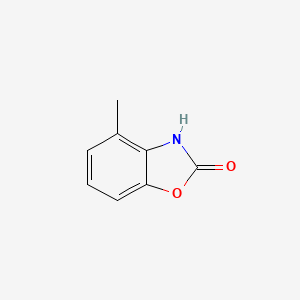
![1-[2-(1-Piperidyl)phenyl]ethanol](/img/structure/B3043201.png)
![2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione](/img/structure/B3043203.png)
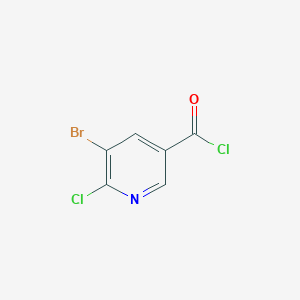
![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B3043205.png)
